molecular formula C12H9BrN2 B14734437 n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine CAS No. 5489-59-8

n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine

Cat. No.: B14734437
CAS No.: 5489-59-8
M. Wt: 261.12 g/mol
InChI Key: KMJCMFPGUKMBRA-UHFFFAOYSA-N
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Description

N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is a chemical compound that belongs to the class of azomethines, which are characterized by the presence of a nitrogen-carbon double bond (–N=CH–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine typically involves the condensation of 4-bromobenzaldehyde with pyridin-3-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the azomethine bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-Chlorophenyl)methylidene]pyridin-3-amine
  • N-[(E)-(4-Fluorophenyl)methylidene]pyridin-3-amine
  • N-[(E)-(4-Methylphenyl)methylidene]pyridin-3-amine

Uniqueness

N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

5489-59-8

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

1-(4-bromophenyl)-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C12H9BrN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-9H

InChI Key

KMJCMFPGUKMBRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

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